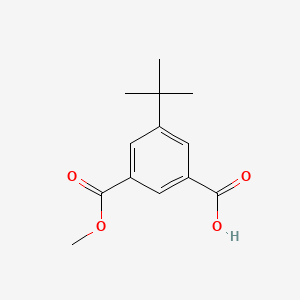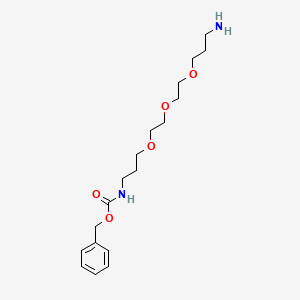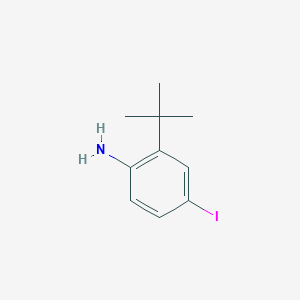![molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5](/img/structure/B1280882.png)
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
描述
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is an organosilicon compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl group.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.
科学研究应用
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in modifying the pharmacokinetic properties of drug candidates.
Material Science: It can be used in the synthesis of silicon-based materials with specific properties.
作用机制
The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.
相似化合物的比较
Similar Compounds
2-({[Tert-butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of piperidine.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetaldehyde): Contains an aldehyde group, making it more reactive in certain conditions.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetic acid): Features a carboxylic acid group, which can participate in different types of reactions.
Uniqueness
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is unique due to its piperidine ring, which imparts different chemical properties and reactivity compared to similar compounds with simpler backbones. This makes it particularly useful in applications requiring selective protection and functionalization.
属性
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

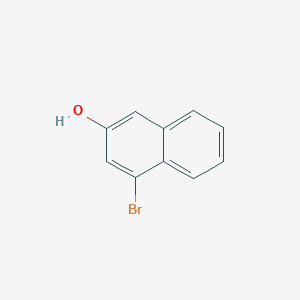
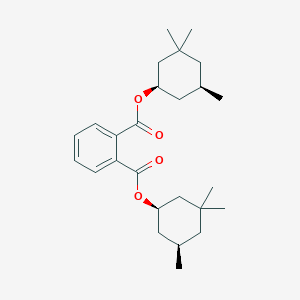


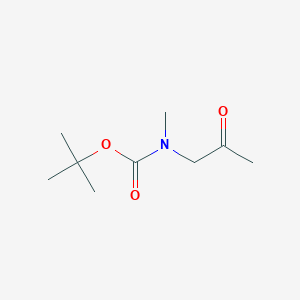
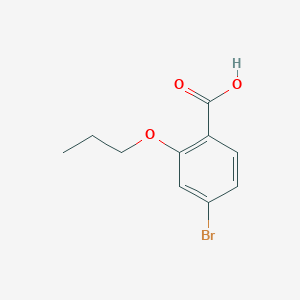
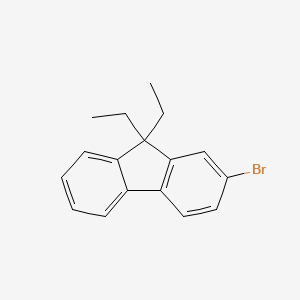
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
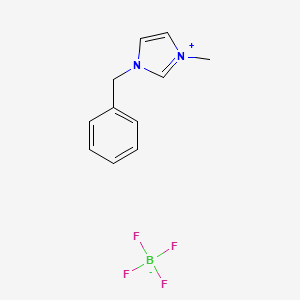
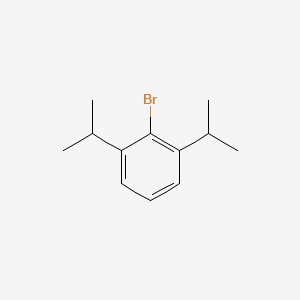
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
